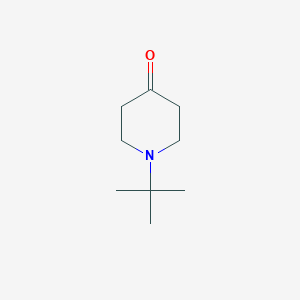

1-叔丁基哌啶-4-酮

概述

描述

Synthesis Analysis

The synthesis of 1-tert-Butyl-piperidin-4-one involves multiple steps, including acylation, sulfonation, and substitution. Wang et al. (2015) described a method that yields tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib production, with a total yield of 20.2% through three steps starting from piperidin-4-ylmethanol (Wang, Wenhui, Tang, & Xu, 2015).

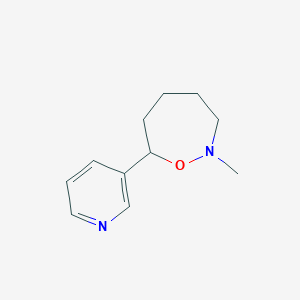

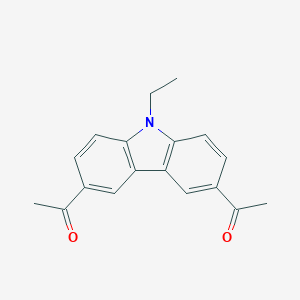

Molecular Structure Analysis

The molecular structure of compounds similar to 1-tert-Butyl-piperidin-4-one has been determined using various techniques like MS, 1HNMR, and X-ray diffraction. For instance, Mamat et al. (2012) reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, highlighting the typical bond lengths and angles in such compounds (Mamat, Flemming, & Köckerling, 2012).

Chemical Reactions and Properties

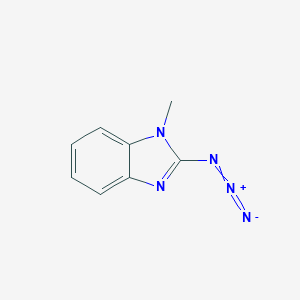

Chemical reactions of 1-tert-Butyl-piperidin-4-one involve various functionalizations. For example, efficient and practical asymmetric synthesis methods have been developed for compounds like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, demonstrating key steps like diastereoselective reduction and isomerization under basic conditions, which are crucial for synthesizing nociceptin antagonists (Jona et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are important for the application of 1-tert-Butyl-piperidin-4-one in various reactions. The crystal and molecular structure report by Mamat et al. (2012) provides insights into these aspects by detailing the compound's crystallization from a petroleum ether/ethyl acetate mixture (Mamat, Flemming, & Köckerling, 2012).

Chemical Properties Analysis

The chemical properties of 1-tert-Butyl-piperidin-4-one, including reactivity, stability, and interaction with other substances, have been explored through various synthesis and modification reactions. The work by Jona et al. (2009) exemplifies this by detailing the synthesis steps and conditions for producing nociceptin antagonist intermediates, showcasing the compound's versatility in chemical transformations (Jona et al., 2009).

科学研究应用

药物设计中的作用

哌啶类化合物,包括1-叔丁基哌啶-4-酮,是药物设计中最重要的合成片段之一 . 它们在制药行业中发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱中 .

哌啶衍生物的合成

1-叔丁基哌啶-4-酮可用于分子内和分子间反应,导致形成各种哌啶衍生物:取代哌啶、螺哌啶、缩合哌啶和哌啶酮 .

生物学和药理学活性

已经研究了哌啶类化合物及其衍生物,包括1-叔丁基哌啶-4-酮,的生物学和药理学活性 . 这包括发现和生物学评估包含哌啶部分的潜在药物 .

芳基脲衍生物的合成

1-叔丁基哌啶-4-酮已用于合成芳氧基 (1-苯基丙基) 脂环族二胺的芳基脲衍生物 . 这些化合物显示出高抗菌活性,并且对哺乳动物细胞具有选择性 .

2,6-双(2/4-羟基苯基)哌啶-4-酮衍生物的合成

1-叔丁基哌啶-4-酮可用于2,6-双(2/4-羟基苯基)哌啶-4-酮衍生物的一锅合成 . 这些化合物是使用更环保的深共熔溶剂介质合成的

安全和危害

未来方向

Piperidine derivatives, including “1-tert-Butyl-piperidin-4-one”, have significant potential in the field of drug discovery due to their wide range of biological activities . They are key components in the production of drugs and are being utilized in different therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用机制

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine derivatives can interact with various biological targets, leading to a wide range of pharmacological effects .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological applications .

属性

IUPAC Name |

1-tert-butylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(2,3)10-6-4-8(11)5-7-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPMJJGLSFUOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163383 | |

| Record name | 1-tert-Butyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1465-76-5 | |

| Record name | 1-tert-Butyl-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1465-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

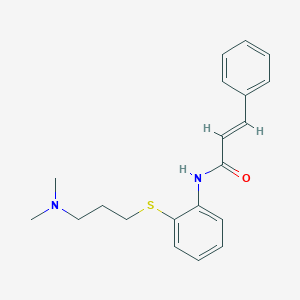

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

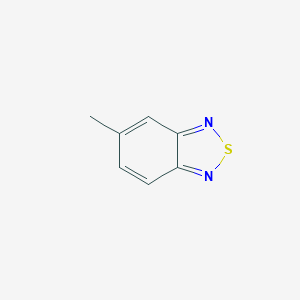

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)